molecular formula C25H23N3O5S B2679447 Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-12-4

Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2679447
CAS RN: 851948-12-4
M. Wt: 477.54
InChI Key: MURYVLNFEJGTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and similar compounds are primarily utilized in the synthesis and characterization of densely functionalized heterocyclic molecules. This process involves electrophilic substitution reactions and intramolecular cyclization, leading to the production of pyridazine and fulvene derivatives with azulene frameworks. These substrates are then converted into heterocyclic molecules via various reactions such as Vilsmeier–Haack, Friedel–Crafts, and Michael addition reactions (Devendar et al., 2013).

Antimicrobial and Anticancer Applications

Compounds similar to Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate have shown promise in antimicrobial and anticancer research. For instance, certain pyrimidine derivatives synthesized using related compounds have been evaluated for antimicrobial activity (Farag et al., 2008). Additionally, novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been studied for their anticancer activity against colon cancer cell lines (Abdel-Motaal et al., 2020).

Synthesis of Pyridazine Derivatives

The compound and its analogs have been used in the synthesis of various pyridazine derivatives. These derivatives are synthesized through reactions with different reagents and have potential applications in creating new molecular frameworks for further study (Al-Kamali et al., 2014).

properties

IUPAC Name

ethyl 5-[(4-ethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-4-32-18-12-8-16(9-13-18)22(29)26-23-20-19(14-34-23)21(25(31)33-5-2)27-28(24(20)30)17-10-6-15(3)7-11-17/h6-14H,4-5H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURYVLNFEJGTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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